Alanyltryptophan

Catalog No.
S662753
CAS No.
16305-75-2
M.F
C14H17N3O3
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanyltryptophan

CAS Number

16305-75-2

Product Name

Alanyltryptophan

IUPAC Name

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20)

InChI Key

WUGMRIBZSVSJNP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]

The exact mass of the compound L-Alanyl-L-tryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97948. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alanyltryptophan (Ala-Trp) is a bioactive dipeptide composed of L-alanine and L-tryptophan, widely utilized as a high-value reference standard and precursor in biochemical, pharmaceutical, and nutritional research. In procurement contexts, its value is driven by its well-characterized non-competitive inhibition of angiotensin-I converting enzyme (ACE), its potent radical scavenging capacity, and its specific interactions with proton-coupled peptide transporters [1]. Unlike complex protein hydrolysates, highly purified Ala-Trp provides a reproducible, quantifiable baseline for standardizing cardiovascular screening assays, oxidative stress models, and specialized electrophysiological studies[2].

Substituting Alanyltryptophan with free amino acid mixtures (Ala + Trp) or closely related dipeptides like Glycyltryptophan (Gly-Trp) or Tryptophylalanine (Trp-Ala) fundamentally alters assay performance and physicochemical stability. Sequence directionality is strictly non-interchangeable; for example, shifting the aromatic tryptophan to the N-terminus (Trp-Ala) completely reverses the electrophysiological response in peptide transporter models, switching the molecule from an inward-current inducer to a leak-current blocker [1]. Furthermore, N-terminal tryptophan peptides exhibit anomalous temperature-dependent fluorescence quenching, whereas the C-terminal tryptophan in Ala-Trp maintains stable emission across standard biological temperature gradients [2]. Consequently, substituting Ala-Trp with reverse-sequence or generic analogs introduces severe artifacts in both functional screening and photophysical assays.

Superior ACE Inhibitory Potency vs. Gly-Trp

In standardized in vitro enzymatic assays, Alanyltryptophan demonstrates significantly higher potency as an Angiotensin-I Converting Enzyme (ACE) inhibitor compared to closely related dipeptides. Quantitative analysis reveals that Ala-Trp achieves an IC50 of 10 μM, whereas Glycyltryptophan (Gly-Trp) requires a 3-fold higher concentration (IC50 = 30 μM) to achieve the same inhibitory effect [1].

Evidence DimensionACE Inhibition (IC50)
Target Compound DataAla-Trp: 10 μM
Comparator Or BaselineGly-Trp: 30 μM
Quantified Difference3-fold higher inhibitory potency for Ala-Trp
ConditionsIn vitro ACE inhibition assay

Buyers developing antihypertensive functional foods or validating ACE-inhibitory screening models should prioritize Ala-Trp to ensure a higher, more reliable baseline potency.

Enhanced Radical Scavenging Capacity vs. Related Dipeptides

Alanyltryptophan exhibits a superior Trolox equivalent antioxidant capacity (TEAC) when compared to other hydrophobic-tryptophan and tyrosine dipeptides. In standardized antioxidant screening, Ala-Trp yields a TEAC of 3.07 mmol TE/mmol peptide, substantially outperforming Leu-Trp (1.87 mmol TE/mmol) and Leu-Tyr (1.52 mmol TE/mmol) [1].

Evidence DimensionTrolox Equivalent Antioxidant Capacity (TEAC)
Target Compound DataAla-Trp: 3.07 mmol TE/mmol peptide
Comparator Or BaselineLeu-Trp: 1.87 mmol TE/mmol peptide
Quantified Difference1.64-fold higher antioxidant capacity for Ala-Trp
ConditionsIn vitro TEAC assay evaluating bioactive peptides

For procurement in oxidative stress formulation testing, Ala-Trp delivers a significantly higher standardized antioxidant baseline than other common dipeptides.

Directional Specificity in Peptide Transporter Electrophysiology

The sequence directionality of Ala-Trp is critical for its function in proton-coupled peptide transporter assays. When evaluated in Xenopus oocytes expressing AtPTR1 and AtPTR5, Ala-Trp (aromatic residue at the C-terminus) successfully induces inward currents. Conversely, the reverse sequence Trp-Ala (aromatic residue at the N-terminus) fails to induce comparable inward currents and instead blocks leak currents[1].

Evidence DimensionElectrophysiological Response
Target Compound DataAla-Trp: Induces inward currents
Comparator Or BaselineTrp-Ala: Blocks leak currents / lower inward current
Quantified DifferenceQualitative functional reversal based on sequence directionality
ConditionsXenopus oocyte heterologous expression model for AtPTR1/AtPTR5

Researchers procuring substrates for peptide transporter electrophysiology must strictly select Ala-Trp to ensure active inward current generation, as the reverse sequence acts as an assay blocker.

Resistance to Anomalous Thermal Fluorescence Quenching

Ala-Trp provides superior photophysical stability during temperature-variable assays compared to N-terminal tryptophan peptides. While N-Trp terminal peptides exhibit an anomalous increase in static emission intensity as temperatures rise from 10 °C to 40 °C, Ala-Trp (a C-Trp terminal peptide) maintains a stable fluorescence profile without this temperature-induced artifact [1].

Evidence DimensionThermal Fluorescence Stability (10-40 °C)
Target Compound DataAla-Trp: Stable emission intensity
Comparator Or BaselineN-Trp terminal peptides (e.g., Trp-Ala): Anomalous fluorescence quenching/increase
Quantified DifferenceElimination of temperature-induced baseline emission shifts
ConditionsFluorescence emission tracking from 10 to 40 °C at neutral pH

Ala-Trp is the superior choice for temperature-variable fluorescence assays because its C-terminal Trp prevents artifactual signal changes during thermal cycling.

Antihypertensive Functional Food Development

Due to its validated high-potency ACE inhibition (IC50 = 10 μM), Ala-Trp is an ideal reference standard and active precursor for formulating and testing cardiovascular functional foods, outperforming closely related dipeptides like Gly-Trp in standardized enzymatic assays[1].

Temperature-Variable Fluorescence Assays

Because it lacks the anomalous thermal quenching observed in N-terminal Trp peptides, Ala-Trp is the preferred internal standard for photophysical studies and binding assays requiring stable fluorescence across a 10–40 °C temperature gradient [2].

Peptide Transporter Electrophysiology

Ala-Trp is specifically required for inducing inward currents in heterologous expression models (e.g., Xenopus oocytes) of proton-coupled peptide transporters (AtPTR1/5), making it an essential procurement item for transport mechanism studies where reverse-sequence analogs fail to trigger the required response [3].

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

275.12699141 Da

Monoisotopic Mass

275.12699141 Da

Heavy Atom Count

20

Melting Point

230 °C

Other CAS

16305-75-2

Dates

Last modified: 08-15-2023

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